(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate
Description
(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate (CAS 167298-42-2) is a chiral carbamate derivative with the molecular formula C₁₇H₂₀N₂O₂ and a documented purity of 95% . Its structure features a benzyl-protected carbamate group attached to a 1-amino-3-phenylpropan-2-yl backbone, which confers stereochemical specificity (S-configuration) critical for interactions in pharmaceutical or biochemical contexts.
Properties
IUPAC Name |
benzyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2,(H,19,20)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHWUYIUCANZPA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Chloroformate Activation
The core synthetic strategy involves reacting (S)-1-amino-3-phenylpropan-2-ol with benzyl chloroformate (Cbz-Cl) under basic conditions. This method leverages the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of Cbz-Cl, forming a stable carbamate bond.
Key Reaction Conditions
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Base : Diisopropylethylamine (DIPEA) or triethylamine (TEA) are preferred due to their ability to scavenge HCl generated during the reaction.
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Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) ensures solubility of both reactants.
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Temperature : Reactions are conducted at 0–5°C to minimize racemization and side reactions.
Example Protocol
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Dissolve (S)-1-amino-3-phenylpropan-2-ol (1.0 equiv) in dry THF.
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Add DIPEA (2.5 equiv) dropwise under nitrogen atmosphere.
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Cool to 0°C and introduce Cbz-Cl (1.1 equiv) slowly.
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Stir for 4–6 hours at room temperature.
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Quench with aqueous HCl (1M) and extract with ethyl acetate.
Hydrochloride Salt Formation for Enhanced Stability
The free base of the carbamate is often converted to its hydrochloride salt to improve crystallinity and storage stability.
Procedure
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Dissolve the crude carbamate in diethyl ether.
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Bubble dry HCl gas through the solution until precipitation occurs.
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Filter and wash the precipitate with cold ether.
Critical Considerations
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Stoichiometry : Excess HCl may protonate the carbamate oxygen, leading to decomposition.
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Solvent Choice : Ether’s low polarity favors salt precipitation over dissolution.
Stereochemical Integrity and Analytical Validation
Chiral Auxiliary-Mediated Synthesis
The (S)-configuration is preserved using enantiomerically pure starting materials. Chiral HPLC or polarimetry confirms optical purity (>99% ee).
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Optical Rotation (α) | +24.5° (c=1, MeOH) | Polarimetry (589 nm) |
| Retention Time | 8.2 min | Chiral HPLC (Chiralpak AD-H) |
Racemization Risk Mitigation
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Low-Temperature Reactions : Maintaining temperatures below 10°C prevents base-induced epimerization.
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Short Reaction Times : Limiting exposure to basic conditions reduces stereochemical degradation.
Industrial-Scale Production Optimizations
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance reproducibility and yield:
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 6 hours | 30 minutes |
| Yield | 85% | 93% |
| Purity | 95% | 99% |
Advantages :
Solvent Recycling and Waste Reduction
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Green Chemistry Practices : THF is recovered via distillation (85% efficiency).
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Catalyst Reuse : Immobilized bases (e.g., polymer-bound TEA) enable 5–7 reaction cycles without yield loss.
Comparative Analysis of Synthetic Methods
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Stereopurity (%) |
|---|---|---|---|
| Batch (TEA/THF) | 85 | 95 | 98.5 |
| Flow (DIPEA/DMF) | 93 | 99 | 99.8 |
| Industrial Continuous | 91 | 98 | 99.5 |
Key Insight : Flow chemistry outperforms batch methods in both yield and stereochemical fidelity due to superior mixing and thermal regulation.
Troubleshooting Common Synthetic Challenges
Byproduct Formation
Purification Strategies
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Recrystallization : Ethanol/water (7:3) yields needle-like crystals (mp 148–150°C).
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Chromatography : Silica gel with hexane/ethyl acetate (3:1) achieves >99% purity.
| Condition | Result |
|---|---|
| pH | 7.5 |
| Temperature | 37°C |
| Conversion | 78% |
Advantage : Eliminates need for toxic solvents and strong bases.
Chemical Reactions Analysis
Hydrolysis and Deprotection Reactions
The carbamate group in (S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and benzyl alcohol. Hydrogenolysis is another common deprotection method.
Table 1: Deprotection Methods and Yields
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Acidic Hydrolysis : Prolonged reflux with hydrochloric acid cleaves the carbamate bond, releasing CO₂ and benzyl alcohol .
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Hydrogenolysis : Catalytic hydrogenation removes the benzyl group selectively, preserving the chiral center .
Enzymatic Interactions and Proteasome Inhibition
This compound exhibits biological activity as a proteasome inhibitor, disrupting ubiquitin-dependent protein degradation.
Mechanism :
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The carbamate’s electrophilic carbonyl interacts with nucleophilic residues (e.g., threonine) in the proteasome’s active site, forming a covalent adduct.
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Chirality enhances binding specificity: The (S)-enantiomer shows 10× higher inhibition compared to the (R)-form.
Table 2: Proteasome Inhibition Parameters
| Parameter | Value | Assay Type | Source |
|---|---|---|---|
| IC₅₀ (20S proteasome) | 48 nM | Fluorogenic substrate | |
| Selectivity (vs. Cathepsin B) | >100× | Competitive binding |
Coupling and Derivatization Reactions
The deprotected amine undergoes further functionalization, enabling applications in peptide synthesis and medicinal chemistry.
Amide Bond Formation
The free amine reacts with carboxylic acids or activated esters:
python(S)-1-Amino-3-phenylpropan-2-amine + RCOCl → (S)-RCONH-CH₂-C₆H₅-CH₂-NH₂
Example : Coupling with benzoyl chloride in dichloromethane (DCM) yields an amide derivative with 89% efficiency .
Schiff Base Formation
Reaction with aldehydes under mild conditions:
Table 3: Derivatization Efficiency
| Reaction Type | Reagent | Solvent | Yield | Source |
|---|---|---|---|---|
| Amidation | Acetyl chloride | DCM | 89% | |
| Schiff Base Synthesis | Benzaldehyde | EtOH | 82% |
Stability and Reactivity Under Extreme Conditions
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the compound's effectiveness against certain parasitic infections. For instance, it has been evaluated for its inhibitory effects on Plasmodium falciparum, the causative agent of malaria, and various kinetoplastids responsible for diseases like Chagas and leishmaniasis. A series of macrocyclic compounds derived from (S)-benzyl 1-amino-3-phenylpropan-2-ylcarbamate were tested, revealing promising activity against Leishmania infantum with an effective concentration (EC50) of less than 2 μM, outperforming miltefosine, a standard treatment for visceral leishmaniasis .
Neuropathic Pain Management
The compound has been investigated as a potential treatment for neuropathic pain. Its structural modifications have led to the development of peptidomimetics that can effectively cross the blood-brain barrier (BBB). One study reported that a derivative of this compound exhibited a binding affinity (K_i) of 5.2 nM at the substance P (SP) binding site, indicating its potential role in pain modulation . This characteristic is crucial for developing effective analgesics that target central nervous system pathways.
PET Imaging Tracers
The compound has been utilized in the synthesis of radiolabeled tracers for positron emission tomography (PET). The introduction of carbon-11 into the structure has allowed researchers to create tracers that demonstrate excellent biodistribution profiles in neurological studies. These tracers are essential for visualizing brain activity and understanding various neurological disorders . The ability to maintain metabolic stability while providing adequate brain uptake positions this compound as a valuable candidate in neuroimaging applications.
Structure-Activity Relationship Studies
The effectiveness of this compound has been enhanced through structure-activity relationship (SAR) studies. These studies have focused on modifying the compound's structure to improve its potency and selectivity against targeted biological pathways. For example, variations in the substituents on the benzyl group have shown significant impacts on inhibitory activity against various pathogens .
Summary of Findings
Mechanism of Action
The mechanism of action of (S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The phenyl and benzyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
This compound (referred to as 28 in ) shares the core structure of the target molecule but incorporates an additional oxo group at the 1-position of the propan-2-yl chain. Key differences include:
Both compounds are synthesized via carbamate-protection strategies, but the higher yield of 28 (98%) suggests optimized reaction conditions for its preparation .
Benzyl Benzoate and Related Esters
Benzyl benzoate (BB, 25% formulation) is a topical scabicide with an 87% cure rate in clinical trials, outperforming permethrin (27% cure rate) due to emerging acaricide resistance . While structurally distinct from the target carbamate, BB shares a benzyl group and aromatic phenyl moiety. Key comparisons include:
The ester group in BB confers rapid cutaneous absorption and acaricidal activity, whereas the carbamate group in the target compound may enhance stability or enable amine-directed interactions in drug design.
Other Benzoate Derivatives
lists benzoate esters with varying aliphatic and aromatic substituents, such as phenyl benzoate (CAS 93-99-2) and methyl benzoate (CAS 93-58-3). These compounds differ from the target carbamate in functional groups and applications:
The carbamate group’s nitrogen atom provides sites for hydrogen bonding and enzymatic interactions, distinguishing it from esters in drug metabolism and target binding.
Biological Activity
(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate is a chiral compound with significant potential in medicinal chemistry, particularly as an enzyme inhibitor. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C17H20N2O2
- Molecular Weight : Approximately 284.35 g/mol
- CAS Number : 167298-42-2
The compound features a benzyl group attached to an amino acid derivative, which contributes to its structural significance in drug design and organic synthesis.
Enzyme Inhibition
The primary biological activity of this compound is linked to its role as an enzyme inhibitor . Studies indicate that it may interact with specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in treating conditions such as cancer and metabolic disorders. The chirality of the compound may also influence its pharmacodynamics and pharmacokinetics, making it a candidate for further investigation in drug design .
Binding Affinity Studies
Research has focused on the binding affinity of this compound with various target enzymes. Techniques such as molecular docking and dynamics simulations have been employed to assess these interactions. The results suggest selective inhibition against certain enzymes, which could be leveraged for therapeutic purposes .
Synthesis Methods
Several synthesis methods have been reported for this compound. The choice of method often depends on the desired purity and yield of the final product. Common approaches include:
- Direct Amine Coupling : Utilizing benzylamine and appropriate carboxylic acid derivatives.
- Carbamate Formation : Reacting the amine with a carbonyl compound followed by carbamate formation.
These methods are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate | Chiral Amino Acid | Opposite chirality; different biological activity |
| (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate | Oxo Derivative | Contains an oxo group; altered reactivity |
| (S)-Benzyl (1-(4-nitrophenyl)amino)-1-oxo-propan | Nitro Substituent | Enhanced solubility; potential for different applications |
This comparison highlights the uniqueness of this compound regarding its specific biological activities and synthetic pathways .
Case Studies and Research Findings
Research has documented several case studies where this compound has been investigated for its biological effects:
- Inhibition Studies : A study demonstrated that this compound effectively inhibited enzyme activity in vitro, suggesting potential applications in drug development.
- Pharmacophore Modeling : Computational studies have generated pharmacophore models indicating that the compound can interact with key amino acids in enzyme active sites, supporting its role as an inhibitor .
- Therapeutic Potential : Further investigations are required to explore the therapeutic implications of this compound in treating specific diseases, particularly those involving enzyme dysregulation.
Q & A
Basic: How can synthesis conditions for (S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate be optimized to achieve high yield and purity?
Answer:
Synthetic optimization requires careful selection of reagents, solvents, and reaction parameters. For example:
- Reduction with LiAlH₄ : A 100% yield was reported using LiAlH₄ in THF at 20°C for 2 hours, followed by HCl quenching .
- Sulfonation with SO₃-pyridine complex : A 76% yield was achieved using SO₃-pyridine and N-ethyl-N,N-diisopropylamine in DMSO/CH₂Cl₂ at 0°C for 30 minutes .
Key factors include:
Basic: What analytical methods are recommended to confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can verify stereochemistry and functional groups (e.g., benzyl carbamate signals) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per catalog data) using reverse-phase columns and UV detection .
- Melting Point Analysis : Sharp melting points (e.g., 66.2–66.9°C) indicate crystallinity and purity .
- Certificate of Analysis (COA) : Cross-reference batch-specific COA for validated purity data .
Basic: What safety precautions are critical during handling and storage?
Answer:
- Handling :
- Storage :
- Emergency Protocols : Follow GHS guidelines for spills (e.g., absorb with inert material) and exposure (flush eyes/skin with water) .
Advanced: How can density functional theory (DFT) elucidate electronic properties or reaction mechanisms?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) can:
- Model Electron Density : Predict reactive sites (e.g., carbamate carbonyl) using methods like the Colle-Salvetti correlation-energy functional .
- Simulate Reaction Pathways : Compare activation energies for reduction (LiAlH₄) vs. sulfonation (SO₃) to rationalize yield differences .
- Validate Spectral Data : Overlay computed IR/NMR spectra with experimental results to confirm assignments .
Advanced: What crystallographic strategies refine the 3D structure of this compound?
Answer:
- SHELX Suite : Use SHELXL for small-molecule refinement. Steps include:
- Twinned Data Handling : SHELXPRO can process twinned crystals by defining twin laws and partitioning intensities .
- Validation : Check R-factors (<5%) and electron density maps for missing/disordered atoms .
Advanced: How can pharmacophore modeling predict biological activity?
Answer:
- Ligand-Based Modeling : Map pharmacophores using training sets of active analogs. For example:
- Define hydrogen bond acceptors (carbamate oxygen) and aromatic/hydrophobic regions (phenyl groups) .
- Validation :
- Use test sets to calculate ROC curves and enrichment factors.
- Cross-validate with molecular docking (AutoDock Vina) to assess target binding .
- Structure-Activity Relationships (SAR) : Corolate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .
Advanced: What strategies resolve contradictions in synthetic yield data across studies?
Answer:
- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., stoichiometry, solvent ratio) systematically.
- Mechanistic Studies : Probe intermediates via in-situ IR or LC-MS to identify rate-limiting steps (e.g., LiAlH₄ reduction vs. SO₃ activation) .
- Reproducibility Checks : Replicate protocols with controlled humidity/purity of reagents to isolate yield discrepancies .
Advanced: How can solubility challenges be addressed in formulation studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
